molecular formula C6H6N4 B181362 Pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 1194-63-4

Pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B181362
CAS RN: 1194-63-4
M. Wt: 134.14 g/mol
InChI Key: WPFZGADUIUVTCF-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidin-7-amine is a type of aromatic heterocyclic compound . It has been identified as a strategic compound for optical applications due to its simpler and greener synthetic methodology and tunable photophysical properties . It’s also the basis for a class of sedative and anxiolytic drugs .


Synthesis Analysis

The synthesis of Pyrazolo[1,5-a]pyrimidin-7-amine involves a simple synthetic method . Two novel fused-ring energetic compounds were successfully prepared via this method . The synthesis of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring, has been widely studied .


Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidin-7-amine has a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .


Chemical Reactions Analysis

The chemical reactions of Pyrazolo[1,5-a]pyrimidin-7-amine involve the formation of fused-ring energetic compounds . These compounds exhibit excellent thermal stability .


Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidin-7-amine exhibits several key characteristics such as their simpler and greener synthetic methodology and tunable photophysical properties . It also possesses higher positive heats of formation .

Scientific Research Applications

  • Fluorescent Molecules for Optical Applications

    • Summary : Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their tunable photophysical properties .
    • Methods : The synthetic methodology is simpler and greener as compared to those of BODIPYS . The photophysical properties can be tuned by adding electron-donating groups (EDGs) at position 7 on the fused ring .
    • Results : The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .
  • Antitumor Scaffold

    • Summary : Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention due to their significant anticancer potential and enzymatic inhibitory activity .
    • Methods : Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .
    • Results : The structural diversity and synergic effect between new synthetic routes and the possible applications of these compounds could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Safety And Hazards

Pyrazolo[1,5-a]pyrimidin-7-amine should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

The future directions of Pyrazolo[1,5-a]pyrimidin-7-amine research could involve the development of new drug candidates exhibiting novel mechanisms of action to address drug resistance and shorten treatment duration . The properties and stability found in Pyrazolo[1,5-a]pyrimidin-7-amine are comparable to commercial probes such as coumarin-153, prodan and rhodamine 6G .

properties

IUPAC Name

pyrazolo[1,5-a]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-5-1-3-8-6-2-4-9-10(5)6/h1-4H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPFZGADUIUVTCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=CC=N2)N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40572190
Record name Pyrazolo[1,5-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazolo[1,5-a]pyrimidin-7-amine

CAS RN

1194-63-4
Record name Pyrazolo[1,5-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyrazolo[1,5-a]pyrimidin-7-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (2.38 mmol, 675 mg), K3PO4 (5.96 mmol, 1264 mg), and PdCl2(dppf).CH2Cl2 (0.20 mmol, 162 mg) were added to a solution of 5-chloro-3-iodo-N,N-bis((2-(trimethylsilyl)ethoxy)methyl)pyrazolo[1,5-a]pyrimidin-7-amine (1.98 mmol, 1101 mg) in dioxane (18 mL) and H2O (3 mL). The resulting solution was stirred at 70° C. under argon overnight. The mixture was diluted with H2O and then extracted with ethyl acetate (×2). The combined organic layers were washed with brine and dried with Na2SO4. Evaporation and purification by column chromatography afforded 5-chloro-3-(6-phenylpyridin-3-yl)-N,N-bis((2 trimethylsilyl)ethoxy)methyl)pyrazolo[1,5-a]pyrimidin-7-amine: LCMS tR=3.36 Min (5 min run, UV254nm). Mass calculated for, M+ 581.2, observed LC/MS m/z 582.2 (M+H).
Quantity
675 mg
Type
reactant
Reaction Step One
Name
Quantity
1264 mg
Type
reactant
Reaction Step Two
Quantity
162 mg
Type
reactant
Reaction Step Three
Quantity
18 mL
Type
solvent
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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